molecular formula C16H15N3O5 B11548095 N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11548095
M. Wt: 329.31 g/mol
InChI Key: ZVSWLYNYJZJURK-RQZCQDPDSA-N
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Description

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a methylidene linkage, and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-hydroxy-4-nitrobenzaldehyde under acidic conditions to form the final product, N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and phenoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-11-2-5-13(6-3-11)24-10-16(21)18-17-9-12-4-7-14(19(22)23)15(20)8-12/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

ZVSWLYNYJZJURK-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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